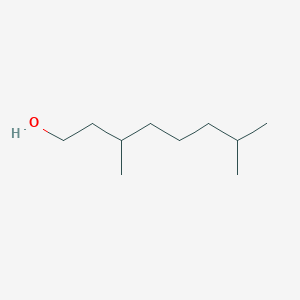

3,7-Dimethyl-1-octanol

Descripción

3,7-Dimethyloctan-1-ol has been reported in Persicaria hydropiperoides, Persicaria minor, and Ambrosia confertiflora with data available.

penetration enhancer for transdermal delivery of 5-fluorouracil; ligand for odorant-binding protein; RN given refers to parent cpd

Propiedades

IUPAC Name |

3,7-dimethyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNCMAKCNVRZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044360 | |

| Record name | 3,7-Dimethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sweet, rose-like odour | |

| Record name | 1-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in most fixed oils and propylene glycol; insoluble in glycerol, 1 ml in 3 ml 70% alcohol (in ethanol) | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.842 | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-21-8, 1117-60-8, 68680-98-8, 1333-49-9 | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocitronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-3,7-Dimethyl-1-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068680988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanol, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyloctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-DIMETHYL-1-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPY9K1927C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Dihydrocitronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3,7-Dimethyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1-octanol, also known as tetrahydrogeraniol, is a saturated monoterpenoid alcohol. It is a colorless liquid with a mild, waxy, rose-like odor. This compound and its esters are valued in the fragrance and flavor industries for their stability and pleasant scent profiles. Beyond its use in perfumery, its physical and chemical properties make it a subject of interest in various fields of chemical research, including as a starting material for the synthesis of other organic molecules and as a potential biofuel additive. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and workflows for its synthesis and analysis.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Sweet, rose-like | [2] |

| Boiling Point | 212.5 °C (at 760 mmHg) | |

| 98-99 °C (at 9 mmHg) | ||

| Melting Point | -70 °C (estimated) | |

| Density | 0.828 g/mL (at 20 °C) | |

| Refractive Index (n_D²⁰) | 1.435 - 1.437 | [2] |

| Vapor Pressure | <0.1 mmHg (at 20 °C) | |

| Flash Point | 97 °C (206.6 °F) - closed cup | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils. | [2] |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Displays characteristic signals for a primary alcohol with a branched alkyl chain. |

| ¹³C NMR | Shows 10 distinct carbon signals corresponding to the molecular structure. |

| FTIR | Exhibits a strong, broad absorption band for the O-H stretch and characteristic C-H stretching and bending vibrations. |

| Mass Spectrometry | The mass spectrum shows fragmentation patterns typical for a primary alcohol. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, its synthesis, and its analytical characterization.

Determination of Physical Properties

This method covers the determination of the equilibrium boiling point of a liquid at atmospheric pressure.

-

Apparatus:

-

100-mL round-bottom flask

-

Heating mantle

-

Reflux condenser

-

Calibrated thermometer or thermocouple

-

Boiling chips

-

-

Procedure:

-

Place 60 mL of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the apparatus with the flask in the heating mantle and the condenser attached vertically.

-

Insert the thermometer through the condenser so that the bulb is immersed in the liquid, but not touching the bottom of the flask.

-

Apply heat to the flask to bring the liquid to a boil.

-

Adjust the heat to maintain a steady reflux rate.

-

Allow the temperature to stabilize and record the boiling point to the nearest 0.1 °C.

-

Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg).

-

This method utilizes an oscillating U-tube density meter for a precise measurement.

-

Apparatus:

-

Oscillating U-tube density meter

-

Constant temperature bath

-

Syringe for sample injection

-

-

Procedure:

-

Calibrate the density meter with dry air and distilled water at the desired temperature (e.g., 20 °C).

-

Ensure the measuring cell is clean and dry.

-

Inject the this compound sample into the measuring cell using a syringe, avoiding the introduction of air bubbles.

-

Allow the sample to thermally equilibrate within the cell.

-

Record the density reading provided by the instrument.

-

Clean the cell thoroughly with an appropriate solvent (e.g., ethanol followed by acetone) and dry it before the next measurement.

-

This method describes the measurement of the refractive index of transparent liquids.

-

Apparatus:

-

Abbe refractometer with a circulating temperature bath

-

Sodium light source (D-line, 589 nm)

-

Dropper

-

-

Procedure:

-

Turn on the refractometer and the circulating bath, setting the temperature to 20 °C. Allow the instrument to equilibrate.

-

Calibrate the refractometer using a standard of known refractive index.

-

Open the prism assembly and clean the surfaces of both the refracting and illuminating prisms with a soft tissue and an appropriate solvent (e.g., ethanol).

-

Apply a few drops of this compound to the surface of the illuminating prism.

-

Close the prism assembly securely.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

This method is suitable for determining the water solubility of substances.

-

Apparatus:

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath or room

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatography)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Seal the flask and agitate it at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).

-

After agitation, allow the mixture to stand to let the phases separate.

-

Centrifuge an aliquot of the aqueous phase to remove any dispersed micro-droplets of the undissolved alcohol.

-

Carefully remove a sample from the aqueous phase for analysis.

-

Determine the concentration of this compound in the aqueous sample using a calibrated analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

-

The determined concentration represents the water solubility of the compound at the experimental temperature.

-

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of citronellol (B86348). This process saturates the carbon-carbon double bond present in citronellol.

-

Materials:

-

Citronellol

-

Palladium on carbon (5% Pd/C) catalyst

-

Ethanol (solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

-

Procedure:

-

In a pressure-resistant reaction vessel, dissolve citronellol in ethanol.

-

Carefully add the 5% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% relative to the citronellol.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with hydrogen gas to remove the inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by observing the uptake of hydrogen gas or by analyzing aliquots of the reaction mixture using GC-MS.

-

Once the reaction is complete (no more hydrogen uptake and disappearance of the starting material), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Remove the solvent (ethanol) from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to obtain pure this compound.

-

Analytical Characterization

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., hexane (B92381) or ethanol), split or splitless injection depending on the concentration.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a drop of this compound on the crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Instrument: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans for good signal-to-noise.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to the ¹H NMR spectrum.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of CH, CH₂, and CH₃ groups.

-

Visualizations

Synthesis of this compound

The following diagram illustrates the synthesis of this compound from Citronellol via catalytic hydrogenation.

References

The Natural Occurrence of 3,7-Dimethyloctan-1-ol: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 5, 2025

Abstract

3,7-Dimethyloctan-1-ol (B75441), also known as tetrahydrogeraniol, is an acyclic monoterpenoid alcohol. While it is utilized as a fragrance ingredient and a chemical intermediate, its documented natural occurrence is limited. This technical guide provides a comprehensive overview of the current scientific understanding of the natural sources of 3,7-dimethyloctan-1-ol. It details the known botanical origins, presents generalized experimental protocols for its extraction and identification, and outlines its plausible biosynthetic pathway. This document is intended to serve as a foundational resource for researchers investigating novel natural products and for professionals in drug development exploring the therapeutic potential of terpenoids.

Natural Occurrence of 3,7-Dimethyloctan-1-ol

Table 1: Documented Natural Sources of 3,7-Dimethyloctan-1-ol

| Plant Species | Family | Plant Part | Quantitative Data (% of Essential Oil or mg/g) |

| Persicaria hydropiperoides | Polygonaceae | Not Specified | Data Not Reported in Reviewed Literature |

| Persicaria minor | Polygonaceae | Not Specified | Data Not Reported in Reviewed Literature |

| Ambrosia confertiflora | Asteraceae | Not Specified | Data Not Reported in Reviewed Literature |

Note: The data for this table is compiled from chemical databases which cite the natural occurrence of this compound.[1] Efforts to locate the original quantitative analyses in primary scientific literature were unsuccessful.

Experimental Protocols for Extraction and Identification

The isolation and analysis of 3,7-dimethyloctan-1-ol from plant matrices typically involve the extraction of volatile compounds followed by chromatographic separation and spectrometric identification. Below are detailed, generalized methodologies based on standard practices for terpenoid analysis.

Extraction of Volatile Compounds

Objective: To isolate the essential oil or a volatile-rich extract from the plant material.

2.1.1 Protocol: Hydrodistillation This method is suitable for extracting essential oils from fresh or dried plant material.

-

Preparation: Weigh approximately 100-500 g of the desired plant material (e.g., leaves, aerial parts). The material can be used fresh or air-dried and coarsely ground to increase surface area.

-

Apparatus Setup: Place the plant material into a round-bottom flask of a Clevenger-type apparatus. Fill the flask with distilled water until the plant material is fully submerged.

-

Distillation: Heat the flask to boiling. The steam and volatile compounds will rise, pass through a condenser, and collect in a graduated burette.

-

Duration: Continue the distillation for 3-4 hours, or until no more oil is collected.

-

Separation: Allow the apparatus to cool. The essential oil, being immiscible with water, will form a separate layer. Carefully collect the oil and dry it over anhydrous sodium sulfate.

-

Storage: Store the extracted oil in a sealed, dark glass vial at 4°C until analysis.

2.1.2 Protocol: Solvent Extraction This method is used to extract a broader range of volatile and semi-volatile compounds.

-

Preparation: Air-dry and grind 50-100 g of the plant material to a fine powder.

-

Extraction: Macerate the powdered material in a suitable organic solvent (e.g., n-hexane, dichloromethane, or diethyl ether) at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional agitation.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

-

Storage: Store the extract in a sealed vial at 4°C.

Identification and Quantification

Objective: To identify and quantify 3,7-dimethyloctan-1-ol within the extracted sample.

2.2.1 Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) This is the definitive method for identifying volatile compounds.

-

Sample Preparation: Dilute the essential oil or solvent extract in a suitable solvent (e.g., n-hexane) to a concentration of approximately 1 mg/mL.

-

GC-MS System: Utilize a GC system coupled with a mass spectrometer. A common setup includes:

-

Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector, operated in split mode (e.g., 1:50 split ratio) at 250°C.

-

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at 3°C/min to 240°C, and held for 5 minutes.

-

-

Mass Spectrometry Parameters:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230°C.

-

-

Compound Identification:

-

Compare the mass spectrum of the unknown peak with spectra from established libraries (e.g., NIST, Wiley).

-

Calculate the Retention Index (RI) using a homologous series of n-alkanes (C8-C20) analyzed under the same conditions. Compare the calculated RI with literature values for 3,7-dimethyloctan-1-ol on a similar column.

-

-

Quantification: Quantification can be performed using a Gas Chromatography-Flame Ionization Detector (GC-FID) under the same chromatographic conditions. The relative percentage of the compound is calculated from the peak area relative to the total peak area of the chromatogram. For absolute quantification, an internal or external standard method with an authentic standard of 3,7-dimethyloctan-1-ol is required.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the extraction and identification of 3,7-dimethyloctan-1-ol from botanical sources.

Biosynthesis and Signaling Pathways

Plausible Biosynthetic Pathway

3,7-Dimethyloctan-1-ol is a saturated monoterpenoid alcohol. Its biosynthesis is believed to proceed via the well-established mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The subsequent steps are specific to monoterpenoid formation.

-

GPP Synthesis: A head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), forms the C10 precursor, geranyl pyrophosphate (GPP).

-

Formation of Geraniol (B1671447): GPP is hydrolyzed to the acyclic monoterpene alcohol geraniol. This conversion can be catalyzed by specific monoterpene synthases or phosphatases.

-

Reduction to 3,7-Dimethyloctan-1-ol: 3,7-Dimethyloctan-1-ol (tetrahydrogeraniol) is the fully saturated analogue of geraniol. Its formation in nature would involve the enzymatic reduction (hydrogenation) of the two double bonds present in the geraniol backbone. This step is likely catalyzed by a reductase enzyme.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding specific signaling pathways in plants, animals, or microbes that are directly modulated by or involved in the regulation of 3,7-dimethyloctan-1-ol. Its role is presumed to be that of a volatile organic compound (VOC), potentially involved in ecological interactions, but this has not been experimentally verified.

Conclusion

The natural occurrence of 3,7-dimethyloctan-1-ol has been attributed to a limited number of plant species, including Persicaria hydropiperoides, Persicaria minor, and Ambrosia confertiflora. However, a significant gap exists in the scientific literature regarding the quantitative abundance of this compound in these sources and the specific experimental protocols used for its initial discovery. This guide provides a framework of generalized, robust methodologies for the extraction and identification of this and similar terpenoid alcohols from botanical matrices. Furthermore, a plausible biosynthetic pathway, originating from the universal precursor geranyl pyrophosphate and proceeding through the reduction of geraniol, is proposed. Further research is required to isolate and quantify 3,7-dimethyloctan-1-ol from its putative natural sources, elucidate the specific enzymes involved in its biosynthesis, and investigate its potential biological activities and ecological roles.

References

The Biological Activity of Tetrahydrogeraniol: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed overview of the current scientific understanding of the biological activities of tetrahydrogeraniol. This guide synthesizes available data on its established effects, particularly as a skin penetration enhancer, and contrasts this with the extensively studied biological activities of its parent compound, geraniol (B1671447).

Introduction

Tetrahydrogeraniol, also known as 3,7-dimethyloctan-1-ol, is the saturated analogue of geraniol, a well-known acyclic monoterpene alcohol found in the essential oils of various aromatic plants. While geraniol has been the subject of numerous studies investigating its anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, research on tetrahydrogeraniol has been significantly more limited. This technical guide aims to consolidate the existing scientific literature on tetrahydrogeraniol's biological activities, with a primary focus on its role as a transdermal penetration enhancer. Due to the scarcity of data on other biological effects, this guide will also provide a comparative overview of the activities of geraniol to offer a broader context for future research, with the explicit clarification that these activities are not confirmed for tetrahydrogeraniol.

Skin Penetration Enhancement

The most well-documented biological effect of tetrahydrogeraniol is its ability to enhance the permeation of drugs across the skin. This property is of significant interest in the development of transdermal drug delivery systems, which offer advantages such as avoiding first-pass metabolism and providing controlled release of therapeutics.

Quantitative Data

Studies have demonstrated that tetrahydrogeraniol can significantly increase the flux of drugs through the skin. The following table summarizes the quantitative data from a key study investigating the effect of tetrahydrogeraniol on the permeation of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).

| Drug | Vehicle | Tetrahydrogeraniol Concentration (% w/w) | Propylene Glycol Concentration (% w/w) | Maximum Flux (μg/cm²/h) | Enhancement Ratio |

| 5-Fluorouracil | Poly(acrylic acid) gel | 8% | 0% | 252.91 ± 9.61 | 31.22 ± 1.18 |

| 5-Fluorouracil | Poly(acrylic acid) gel | 8% | 5% | 256.81 ± 9.15 | 31.71 ± 1.13 |

Experimental Protocols

The in vitro skin permeation studies for tetrahydrogeraniol are typically conducted using Franz diffusion cells. A detailed methodology is outlined below:

Experimental Protocol: In Vitro Skin Permeation Study

-

Skin Preparation: Excised skin (e.g., from rats) is used. The subcutaneous fat and other extraneous tissues are carefully removed from the dermal side. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Formulation Preparation: The drug formulation (e.g., a gel) containing tetrahydrogeraniol at various concentrations is prepared.

-

Experimental Setup: The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 37°C) with continuous stirring.

-

Application of Formulation: A known quantity of the formulation is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh receptor medium.

-

Drug Quantification: The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without the enhancer).

Mechanism of Action

The exact mechanism by which tetrahydrogeraniol enhances skin penetration is not fully elucidated but is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug through the skin barrier.

Experimental Workflow Visualization

Other Potential Biological Activities: A Comparative Perspective with Geraniol

Disclaimer: The following sections summarize the documented biological activities of geraniol. There is currently a lack of direct scientific evidence to attribute these activities to tetrahydrogeraniol. This information is provided for contextual purposes only, given the structural similarity between the two molecules. Researchers should not assume that tetrahydrogeraniol possesses these properties without direct experimental verification.

Anti-inflammatory Activity of Geraniol

Geraniol has been shown to possess anti-inflammatory properties in various in vitro and in vivo models. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

-

NF-κB Pathway: Geraniol has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[1]

-

MAPK Pathway: Geraniol can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK, which is involved in the production of inflammatory mediators.[1]

-

PI3K/Akt Pathway: Some studies suggest that geraniol's anti-inflammatory effects may be mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][3]

Anticancer Activity of Geraniol

Geraniol has demonstrated cytotoxic effects against various cancer cell lines in vitro and has been shown to inhibit tumor growth in animal models.[4] Its anticancer mechanisms are multifaceted and include:

-

Induction of Apoptosis: Geraniol can trigger programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Geraniol has been shown to suppress the formation of new blood vessels that supply tumors with nutrients.

Antimicrobial Activity of Geraniol

Geraniol exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.[5][6][7] Its proposed mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents.

Antioxidant Activity of Geraniol

Geraniol has been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.[8][9] This activity is attributed to its ability to donate a hydrogen atom to free radicals, thereby neutralizing them.

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration.

-

Sample Preparation: The test compound (e.g., geraniol) is dissolved in the same solvent to prepare a series of dilutions.

-

Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

The currently available scientific literature robustly supports the role of tetrahydrogeraniol as a skin penetration enhancer, with quantitative data and established experimental protocols to substantiate this activity. This makes it a promising excipient for the development of transdermal drug delivery systems.

However, there is a significant gap in the literature regarding other potential biological activities of tetrahydrogeraniol, such as anti-inflammatory, anticancer, antimicrobial, and antioxidant effects. While its structural analogue, geraniol, is well-studied for these properties, it is crucial for the scientific community to undertake direct investigations into the biological profile of tetrahydrogeraniol to ascertain if it shares these activities. Future research should focus on in vitro and in vivo studies to explore the broader pharmacological potential of tetrahydrogeraniol and to elucidate its mechanisms of action. Such studies will be invaluable for unlocking the full therapeutic potential of this molecule.

References

- 1. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory Activity of Geraniol Isolated from Lemon Grass on Ox-LDL-Stimulated Endothelial Cells by Upregulation of Heme Oxygenase-1 via PI3K/Akt and Nrf-2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Enantioselective synthesis of 3,7-Dimethyl-1-octanol

An In-depth Technical Guide to the Enantioselective Synthesis of 3,7-Dimethyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this compound, a valuable chiral building block in the fragrance, flavor, and pharmaceutical industries. The document details prominent synthetic strategies, including asymmetric hydrogenation, enzymatic resolutions, and epoxidation-based approaches. Emphasis is placed on providing detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to aid in research and development.

Asymmetric Hydrogenation of Allylic Alcohols

Asymmetric hydrogenation of prochiral allylic alcohols, such as geraniol (B1671447) and nerol, stands as a highly efficient and atom-economical method for the synthesis of enantiomerically enriched this compound (citronellol). This approach typically employs chiral transition metal catalysts, with Ruthenium-BINAP complexes being among the most successful and widely studied.

The choice of the chiral ligand, solvent, and reaction pressure significantly influences both the reaction rate and the enantioselectivity of the hydrogenation.

Quantitative Data for Asymmetric Hydrogenation

| Starting Material | Catalyst | Solvent | H₂ Pressure (bar) | Temp. (°C) | Yield (%) | ee (%) | Enantiomer |

| Geraniol | Ru(OAc)₂( (S)-BINAP) | Methanol (B129727) | 30 | RT | 96 | 94 | (R)-Citronellol |

| Nerol | Ru(OAc)₂( (S)-BINAP) | Methanol | 30 | RT | 98 | 99 | (S)-Citronellol |

| Geraniol | R-Ru(OAc)₂(T-BINAP) | Methanol | 5-40 | 60 | - | >95 | (S)-Citronellol |

| Geraniol | Ru₂Cl₄((R)-BINAP)₂N(C₂H₅)₃ | Ethanol/DCM | 40 | 24 | 47 | 93 | (S)-Citronellol |

| Geraniol | Ru(OAc)₂( (R)-BINAP) | 95% aq. Methanol | 100 | 20 | 97 | 96 | (S)-Citronellol |

Data compiled from multiple sources.[1][2][3]

Experimental Protocol: Asymmetric Hydrogenation of Geraniol to (S)-Citronellol[1]

Materials:

-

Geraniol (distilled from 4 Å molecular sieves)

-

Ru(OCOCH₃)₂((R)-BINAP)

-

95% aqueous Methanol

-

High-pressure autoclave equipped with a magnetic stirrer

Procedure:

-

In a glovebox, a solution of Ru(OCOCH₃)₂((R)-BINAP) (2.8 mM) in 95% aqueous methanol is prepared.

-

Geraniol (4.7 M substrate concentration) is added to the catalyst solution.

-

The resulting solution is transferred to a high-pressure autoclave.

-

The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reaction mixture is stirred at 20°C under a hydrogen pressure of 100 atm for 8 hours.

-

After the reaction, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation to afford (S)-Citronellol.

Logical Workflow for Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of geraniol to (R)-citronellol.

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral this compound. Two main strategies are employed: the direct asymmetric reduction of precursors like citral (B94496) and the kinetic resolution of racemic citronellol (B86348).

Asymmetric Reduction of Citral/Geraniol

A bienzymatic cascade involving a copper radical alcohol oxidase (CgrAlcOx) and an ene-reductase from the Old Yellow Enzyme (OYE) family can effectively convert geraniol to (R)- or (S)-citronellal, which can then be reduced to the corresponding alcohol. This method avoids the use of high pressures and temperatures.[4][5]

Quantitative Data for Biocatalytic Reduction

| Substrate | Biocatalyst | Product | Conversion (%) | ee (%) |

| Geraniol | CgrAlcOx & OYE2 | (R)-Citronellal | 95.1 | 95.9 |

| Geraniol | CgrAlcOx & GluER | (S)-Citronellal | 95.3 | 99.2 |

| Geraniol (immobilized enzymes) | CgrAlcOx & OYE2 | (R)-Citronellal | 95 | 96.9 |

| (E/Z)-Citral | NemR-PS & YsADH & BmGDHM6 | (S)-Citronellol | >99 | >99 |

Data compiled from multiple sources.[4][5][6]

Experimental Protocol: Bienzymatic Synthesis of (R)-Citronellal[4]

Materials:

-

Geraniol

-

CgrAlcOx (Copper radical alcohol oxidase)

-

Catalase

-

HRP (Horseradish peroxidase)

-

OYE2 (Old Yellow Enzyme)

-

BsGDH (Glucose dehydrogenase)

-

Glucose

-

NADP⁺

-

Sodium phosphate (B84403) buffer (50 mM, pH 8.0)

-

Acetone

Procedure:

-

A reaction mixture is prepared in 50 mM sodium phosphate buffer (pH 8.0) containing CgrAlcOx (1 µM), catalase (0.5 µM), HRP (0.5 µM), OYE2 (10.67 µM), BsGDH (6 U/mL), glucose (40 mM), and NADP⁺ (1 mM).

-

Geraniol is added to the mixture (typically with a small amount of acetone, e.g., 1% v/v, to aid solubility).

-

The reaction is incubated at 23°C with shaking (200 rpm).

-

The reaction progress is monitored by GC-FID.

-

The reaction is typically performed sequentially, with the oxidation of geraniol to geranial by CgrAlcOx occurring first (e.g., for 15 minutes), followed by the reduction to (R)-citronellal by OYE2 (e.g., for 2.5 hours).

Bienzymatic Cascade Pathway

Caption: Bienzymatic cascade for the synthesis of (R)-citronellal.

Kinetic Resolution of Racemic Citronellol

Enzymatic kinetic resolution, often utilizing lipases, is a powerful technique to separate enantiomers from a racemic mixture of this compound. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution

| Racemic Substrate | Lipase (B570770) Source | Acylating Agent | Solvent | Conversion (%) | ee of Product (%) | ee of Substrate (%) |

| (R,S)-β-Citronellol | Rhizomucor miehei | Vinyl acetate (B1210297) | Solvent-free | 49 | 45 (R-acetate) | - |

| (R,S)-β-Citronellol | Porcine pancreatic | Vinyl acetate | Hexane | 30 | 93 (R-acetate) | - |

| (R,S)-Citronellol | Candida rugosa | Vinyl acetate | Hexanes | ~50 | - | High |

Data compiled from multiple sources.[7][8]

Experimental Protocol: Lipase-Catalyzed Acetylation of Racemic Citronellol[8]

Materials:

-

Racemic Citronellol

-

Lipase from Candida rugosa

-

Vinyl acetate

-

Hexanes

-

Celite

Procedure:

-

To a solution of racemic citronellol in hexanes, add lipase from Candida rugosa.

-

Add vinyl acetate as the acetylating agent.

-

The reaction mixture is stirred at a controlled temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until approximately 50% conversion is reached.

-

Upon reaching the desired conversion, the reaction is terminated by filtering the mixture through a pad of Celite to remove the enzyme.

-

The filtrate, containing the acetylated citronellol and the unreacted citronellol enantiomer, is then subjected to separation and purification, typically by column chromatography.

Sharpless Asymmetric Epoxidation Route

The Sharpless asymmetric epoxidation of geraniol provides a versatile entry point for the synthesis of chiral this compound. This method allows for the stereoselective introduction of an epoxide at the 2,3-position of geraniol. Subsequent regioselective ring-opening of the epoxide to a diol, followed by selective deoxygenation, can yield the target molecule.

Quantitative Data for Sharpless Asymmetric Epoxidation of Geraniol

| Substrate | Chiral Ligand | Yield of Epoxide (%) | ee of Epoxide (%) |

| Geraniol | D-(-)-Diisopropyl tartrate | 93 | 88 |

| Geraniol | L-(+)-Diethyl tartrate | - | 76-83.5 |

Data compiled from multiple sources.[7][9]

Experimental Protocol: Synthesis of (2S,3S)-2,3-Epoxygeraniol[9]

Materials:

-

Geraniol

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

L-(+)-Diethyl tartrate (L-(+)-DET)

-

tert-Butyl hydroperoxide (TBHP)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

4Å Molecular sieves

Procedure:

-

A flame-dried flask is charged with 4Å molecular sieves and dichloromethane under an inert atmosphere.

-

The flask is cooled to -20°C.

-

Titanium(IV) isopropoxide and L-(+)-diethyl tartrate are added sequentially, and the mixture is stirred.

-

Geraniol is added to the mixture.

-

tert-Butyl hydroperoxide is added dropwise, and the reaction is stirred at -20°C.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of sodium fluoride.

-

The mixture is filtered, and the organic layer is separated, dried, and concentrated.

-

The crude product is purified by column chromatography to yield (2S,3S)-2,3-epoxygeraniol.

Multi-step Synthesis via Sharpless Epoxidation

Caption: Synthetic pathway to (S)-citronellol via Sharpless epoxidation.

This guide provides a foundational understanding of the key enantioselective synthetic routes to this compound. The choice of a specific method will depend on factors such as the desired enantiomer, required enantiopurity, scalability, and available resources. The provided protocols and data serve as a starting point for further investigation and optimization in a laboratory setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. A protecting group-free synthesis of the Colorado potato beetle pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. odinity.com [odinity.com]

A Comprehensive Technical Guide to 3,7-Dimethyl-1-octanol and its Synonyms for Researchers and Drug Development Professionals

Introduction

3,7-Dimethyl-1-octanol is a versatile acyclic monoterpene alcohol with a characteristic mild, waxy, and rosy floral odor. Its stability and pleasant scent profile have led to its widespread use in the fragrance and flavor industries. Beyond its organoleptic properties, this compound and its various synonyms are also of interest to researchers in chemical synthesis and drug development due to their specific physicochemical properties and potential as a starting material or intermediate. This technical guide provides an in-depth overview of the key synonyms for this compound found in scientific literature, a compilation of its quantitative properties, and detailed experimental protocols for its synthesis and analysis.

Key Synonyms in Scientific Literature

In scientific and commercial literature, this compound is referred to by a variety of names. This can often lead to confusion when conducting literature searches and procuring chemical reagents. The following table summarizes the most common synonyms, including their IUPAC names and other identifiers.

| Synonym | Identifier Type | Identifier |

| 3,7-Dimethyloctan-1-ol | IUPAC Name | - |

| Tetrahydrogeraniol | Common Name | - |

| Dihydrocitronellol | Common Name | - |

| Pelargol | Trivial Name | - |

| 1-Octanol, 3,7-dimethyl- | CAS Index Name | - |

| Geraniol tetrahydride | Common Name | - |

| Perhydrogeraniol | Common Name | - |

| Dimethyl octanol | Common Name | - |

| (CH3)2CH(CH2)3CH(CH3)CH2CH2OH | Linear Formula | - |

| 106-21-8 | CAS Registry Number | |

| 203-374-5 | EC Number | |

| MFCD00002936 | MDL Number | |

| PRNCMAKCNVRZFX-UHFFFAOYSA-N | InChIKey | |

| DPY9K1927C | UNII | [1] |

| 2391 | FEMA Number | [1] |

Quantitative Data: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table presents a summary of its key quantitative data.

| Property | Value | Conditions | Reference |

| Molecular Formula | C10H22O | - | [1] |

| Molecular Weight | 158.28 g/mol | - | |

| Appearance | Colorless liquid | - | [2] |

| Odor | Waxy, rose-petal-like | - | [3] |

| Boiling Point | 98-99 °C | at 9 mmHg | [2] |

| Density | 0.828 g/mL | at 20 °C | [2] |

| Refractive Index | 1.436 | at 20 °C | [2] |

| Vapor Pressure | <0.01 mmHg | at 20 °C | |

| Solubility | Insoluble in water; soluble in alcohol and oils | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, specifically its esterification and analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Synthesis of 3,7-Dimethyloctyl Propionate via Fischer Esterification

This protocol details the synthesis of a common ester derivative of this compound, which is often used in fragrance applications.[4]

Materials and Reagents:

-

This compound (≥98%)

-

Propionic acid (≥99%)

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 15.8 g (0.1 mol) of this compound. In a separate beaker, cautiously add 0.5 mL of concentrated sulfuric acid to 8.9 g (0.12 mol) of propionic acid with cooling. Add the acidic propionic acid mixture to the alcohol in the round-bottom flask. Equip the flask with a reflux condenser.[4]

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 120-140 °C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

Workup: After cooling to room temperature, transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acids. Vent the funnel frequently to release the evolved carbon dioxide. Separate the aqueous layer.[4]

-

Purification: Wash the organic layer with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3,7-dimethyloctyl propionate. Further purification can be achieved by vacuum distillation.[4]

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound, which can be adapted for purity assessment or quantification in various matrices.[5]

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Helium (carrier gas)

-

Hexane (B92381) or Dichloromethane (B109758) (GC grade)

-

2 mL GC vials with PTFE-lined septa

GC-MS Parameters:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Sample Preparation:

-

Accurately weigh a precise amount of the sample.

-

Dilute the sample with hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

Transfer the diluted sample into a 2 mL GC vial.[5]

Data Analysis:

Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). For quantitative analysis, a calibration curve should be prepared using external standards of known concentrations.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: Workflow for the Fischer esterification of this compound.

Caption: Relationship between this compound and its key synonyms.

References

Commercial Production of Tetrahydrogeraniol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrogeraniol, also known as 3,7-dimethyloctan-1-ol, is a saturated acyclic monoterpenoid alcohol valued for its stable, soft, rosy fragrance. Its application spans fine fragrances, cosmetics, and household products. Furthermore, its derivatives are of interest in pharmaceutical and agrochemical research.[1] This technical guide provides an in-depth overview of the core commercial production methods of tetrahydrogeraniol, focusing on chemical synthesis and exploring potential biocatalytic routes. Detailed experimental methodologies, quantitative data, and process workflows are presented to serve as a comprehensive resource for professionals in research and development.

Introduction

Tetrahydrogeraniol is primarily produced synthetically to ensure consistent quality, cost-effectiveness, and a reliable supply chain for large-scale industrial applications.[2] The dominant commercial method is the catalytic hydrogenation of unsaturated terpene alcohols and aldehydes. This process saturates the double bonds in the carbon chain of precursors like geraniol (B1671447), nerol, citronellol (B86348), and citral (B94496), yielding the stable tetrahydrogeraniol molecule.[3] The choice of precursor is often dictated by cost and availability, with an economical approach being the use of product mixtures and distillation residues from the synthesis of these unsaturated terpenes.[3][4] While chemical synthesis is the current industrial standard, there is growing interest in biocatalytic methods for the production of fine chemicals, driven by the demand for sustainable and highly selective processes.

Chemical Synthesis: Catalytic Hydrogenation

The cornerstone of commercial tetrahydrogeraniol production is the catalytic hydrogenation of C10 unsaturated terpene precursors. This process involves the addition of hydrogen across the carbon-carbon double bonds in the presence of a metal catalyst.

Precursors

A variety of unsaturated C10 terpenoids can serve as starting materials for the synthesis of tetrahydrogeraniol. The most common precursors include:

-

Geraniol/Nerol: These isomeric acyclic monoterpene alcohols are direct precursors to tetrahydrogeraniol.

-

Citronellol: This is a partially hydrogenated derivative of geraniol and is also a key intermediate.

-

Citral: An aldehyde corresponding to a mixture of geranial and neral, its hydrogenation involves the reduction of both the aldehyde group and the carbon-carbon double bonds.[5]

-

Product Mixtures and Distillation Residues: To enhance economic viability, industrial processes often utilize mixtures or distillation residues from the synthesis of linalool, geraniol, nerol, or citronellol.[3][4]

Catalysts and Reaction Conditions

The choice of catalyst is crucial for achieving high conversion rates and selectivity. Commonly employed catalysts are based on transition metals from Group VIII of the periodic table, such as nickel, palladium, and ruthenium.[6]

-

Nickel-based catalysts: Raney nickel and supported nickel catalysts (e.g., Ni on graphite) are widely used due to their high activity and cost-effectiveness. Yields of up to 95% have been reported using Ni/graphite catalysts.

-

Palladium-based catalysts: Palladium on carbon (Pd/C) is another effective catalyst, with reported yields of around 93%.[4]

-

Ruthenium-based catalysts: Ruthenium complexes, such as those with BINAP ligands, are particularly effective for the asymmetric hydrogenation of geraniol to citronellol, which can then be further hydrogenated to tetrahydrogeraniol.[7][8]

The reaction is typically carried out in a stirred autoclave reactor under elevated hydrogen pressure and temperature. The specific conditions can be optimized based on the chosen catalyst and precursor.

Data Presentation: Catalytic Hydrogenation of Terpene Precursors

| Precursor(s) | Catalyst | Temperature (°C) | Pressure (bar) | Yield/Conversion (%) | Selectivity (%) | Reference |

| Geraniol/Nerol/Linalool Mixture | Raney Nickel | 100 | 90 | 93.2% Tetrahydrogeraniol | - | [3] |

| Citronellol/Isonerol/Linalool Mixture | Pd/C (5%) | 125 | 60 | 92.2% Tetrahydrogeraniol | - | [6] |

| Geraniol | Ni/Graphite | - | - | 95% | - | [4] |

| Citronellol | Pd/C | - | - | 93% | - | [4] |

| Linalool/Geraniol/Nerol Distillation Residue | NiO, CuO, Mn3O4, Na2O, H3PO4 | 180 | 40 | 99.4% | 91.4% | [3] |

| Linalool/Geraniol/Nerol Distillation Residue | Catalyst A (from EP0963975 A1) | 160 | 40 | 99.4% | 95.9% | [3] |

| Geraniol | Ru(OAc)2(BINAP) | 60 | 5-40 | - | High for Citronellol | [7] |

Experimental Protocol: Industrial Scale Hydrogenation

This protocol is a representative example based on common industrial practices.

1. Reactor Preparation:

-

A high-pressure autoclave reactor is charged with the chosen catalyst (e.g., Raney Nickel or Pd/C). The catalyst loading is typically a small percentage of the substrate weight.

-

The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

2. Charging of Reactants:

-

The precursor, which can be purified geraniol, citronellol, or a mixture from a previous synthesis step, is introduced into the reactor. The reaction can be run neat or with an inert solvent.

3. Hydrogenation Reaction:

-

The reactor is pressurized with hydrogen to the desired operating pressure (e.g., 40-90 bar).

-

The mixture is heated to the target temperature (e.g., 100-180 °C) while stirring vigorously to ensure good mixing of the reactants, catalyst, and hydrogen.

-

The reaction is monitored by measuring hydrogen uptake or by taking samples for analysis (e.g., by gas chromatography) to determine the conversion of the precursor.

-

The reaction is continued until the desired level of conversion is achieved.

4. Product Isolation and Purification:

-

After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is safely released.

-

The crude reaction mixture is filtered to remove the solid catalyst. The catalyst may be recycled for subsequent batches.

-

The crude tetrahydrogeraniol is then purified, typically by fractional distillation under reduced pressure.[9][10] This separates the desired product from any unreacted starting materials, byproducts, and lower or higher boiling point impurities. The high purity required for fragrance applications necessitates efficient fractional distillation.[11]

Visualization: Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of tetrahydrogeraniol.

Biocatalytic Production Methods

While a direct, single-step biocatalytic route for the complete hydrogenation of geraniol to tetrahydrogeraniol is not yet commercially established, a chemoenzymatic approach is feasible based on current research. This involves an initial biocatalytic reduction followed by a chemical hydrogenation step.

Proposed Chemoenzymatic Pathway

This two-step process leverages the high selectivity of enzymes for the first reduction step.

Step 1: Biocatalytic Reduction of Geraniol to Citronellol

-

Enzymes: Enzymes from the Old Yellow Enzyme (OYE) family have been identified as capable of reducing the activated carbon-carbon double bond in geraniol to produce citronellol.[12]

-

Process: This enzymatic reduction can be carried out using whole-cell biocatalysts (e.g., Baker's yeast) or isolated enzymes.[12] The reaction is typically performed in an aqueous buffer under mild conditions (room temperature and atmospheric pressure). A cofactor regeneration system is often required for isolated enzymes.

Step 2: Chemical Hydrogenation of Citronellol to Tetrahydrogeraniol

-

The citronellol produced in the first step can then be hydrogenated to tetrahydrogeraniol using the chemical methods described in Section 2.

Data Presentation: Biocatalytic Reduction of Geraniol Precursors

| Precursor | Biocatalyst System | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| Geraniol | Copper Radical Oxidase (CgrAlcOx) & Old Yellow Enzyme (OYE2) | (R)-Citronellal | 95.1 | 95.9 | [12] |

| Geraniol | Immobilized CgrAlcOx & OYE2 | (R)-Citronellal | 95 | 96.9 | [13] |

| (E/Z)-Citral | Engineered Old Yellow Enzyme (NemR-PS) & other enzymes (whole cell) | (S)-Citronellol | 89.16 | - | [13] |

| Geraniol | Baker's Yeast (Saccharomyces cerevisiae) overexpressing OYE2 | Citronellol | 87 | - | [12] |

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Biocatalytic Reduction

1. Biocatalyst Preparation:

-

If using a whole-cell system, the microorganism (e.g., recombinant E. coli or S. cerevisiae expressing an OYE) is cultured to the desired cell density.

-

If using isolated enzymes, the enzymes are purified and prepared in a suitable buffer.

2. Enzymatic Reaction:

-

The biocatalyst is suspended in an aqueous buffer in a bioreactor.

-

The substrate (geraniol) is added to the reactor. Due to the low aqueous solubility of geraniol, a co-solvent or two-phase system may be employed to improve substrate availability.

-

For isolated enzymes, a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is included.

-

The reaction is incubated under controlled temperature and agitation until maximum conversion to citronellol is achieved, as monitored by GC or HPLC.

3. Product Extraction:

-

The citronellol is extracted from the aqueous reaction medium using an organic solvent (e.g., ethyl acetate).

-

The organic phase is separated, and the solvent is removed to yield crude citronellol.

Step 2: Chemical Hydrogenation

-

The crude citronellol from Step 1 is then subjected to catalytic hydrogenation as described in the protocol in Section 2.4 to produce tetrahydrogeraniol.

Visualization: Chemoenzymatic Synthesis Workflow

Caption: Proposed chemoenzymatic workflow for tetrahydrogeraniol.

Conclusion

The commercial production of tetrahydrogeraniol is a well-established process dominated by the chemical catalytic hydrogenation of various unsaturated terpene precursors. This method offers high yields and is economically favorable, particularly when utilizing industrial byproduct streams. While a fully biocatalytic route for the complete saturation of geraniol to tetrahydrogeraniol is not yet prevalent, a chemoenzymatic approach, combining the high selectivity of enzymatic reduction to citronellol with a subsequent chemical hydrogenation step, presents a promising alternative. Further research into novel biocatalysts and process optimization may lead to more sustainable and efficient production methods for this valuable fragrance ingredient in the future. This guide provides a foundational understanding of the current and potential manufacturing landscapes for tetrahydrogeraniol, offering valuable insights for professionals in the chemical and pharmaceutical industries.

References

- 1. longdom.org [longdom.org]

- 2. grandviewresearch.com [grandviewresearch.com]

- 3. CN1210240C - Preparation of tetrahydro geraniol - Google Patents [patents.google.com]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. US5118884A - Hydrogenation of citral - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fractional distillation - Wikipedia [en.wikipedia.org]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: GC-MS Analysis of 3,7-Dimethyl-1-octanol

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,7-Dimethyl-1-octanol is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a volatile organic compound with applications in the fragrance and flavor industries, as well as being a potential biomarker in metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][2] This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

A critical aspect of successful GC-MS analysis is proper sample preparation to ensure the sample is in a suitable form for injection and to minimize matrix interference.[3][4]

Sample Preparation

For a standard solution or a sample where this compound is in a relatively clean matrix, a direct dilution is typically sufficient.[5]

-

Materials:

-

Hexane (B92381) or Dichloromethane (B109758) (GC grade)

-

Sample containing this compound

-

2 mL glass GC vials with PTFE-lined septa

-

Micropipettes

-

Vortex mixer

-

-

Procedure:

-

Accurately weigh a precise amount of the sample into a volumetric flask.

-

Dilute the sample with hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.[5]

-

Vortex the solution for 30 seconds to ensure homogeneity.[5]

-

Transfer the diluted sample into a 2 mL glass GC vial and cap it securely.[5]

-

If the sample contains particulates, it should be filtered through a 0.22 µm filter before transfer to the vial.[3]

-

For more complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.[1][2]

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application. The parameters are based on methods used for similar volatile compounds.[6]

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[6] |

| Inlet Mode | Splitless[6] |

| Inlet Temperature | 250°C[6] |

| Injection Volume | 1 µL[6] |

| Oven Program | Initial temperature: 60°C, hold for 2 minutes. Ramp at 10°C/minute to 250°C. Hold at 250°C for 5 minutes.[6] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI)[6] |

| Ionization Energy | 70 eV[6] |

| Source Temperature | 230°C[6] |

| Quadrupole Temperature | 150°C[6] |

| Mass Scan Range | m/z 40-300[6] |

Data Presentation

Quantitative analysis of this compound can be performed by creating a calibration curve with standards of known concentrations. The expected retention time and key mass spectral ions for identification are summarized below. The mass spectral data is derived from the NIST database.[7]

| Analyte | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |

| This compound | ~10-12 (dependent on system) | 158.28[7] | 41, 43, 55, 56, 69, 70, 81, 84, 95, 123, 140 (Base Peak: 43)[7] |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Key relationships in the GC-MS identification of the analyte.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - RU [thermofisher.com]

- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-Octanol, 3,7-dimethyl- [webbook.nist.gov]

Application Notes and Protocols: 3,7-Dimethyl-1-octanol as a Fragrance Ingredient in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,7-Dimethyl-1-octanol, also known as tetrahydrogeraniol, as a fragrance ingredient in research. This document includes its chemical and physical properties, olfactory profile, and detailed protocols for its evaluation in sensory perception, skin sensitization, and formulation stability.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, waxy, and rosy floral odor.[1][2] It is a stable ingredient used widely in various fragrance applications.[1]

| Property | Value | Reference |

| Synonyms | Tetrahydrogeraniol, Dihydrocitronellol, Pelargol | [3] |

| CAS Number | 106-21-8 | [3] |

| Molecular Formula | C10H22O | [4] |

| Molecular Weight | 158.28 g/mol | [4] |

| Appearance | Clear colorless liquid | [2] |

| Odor Profile | Sweet, rosy, waxy, with citrus and green nuances | [2][5] |

| Boiling Point | 98-99 °C at 9 mmHg | [2] |

| Density | 0.828 g/mL at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils | [2] |

Olfactory Profile and Sensory Evaluation

2.1. Predicted Olfactory Profile

Based on its structural components, the predicted olfactory profile of this compound is:

-

Primary Notes: Floral (rosy), waxy.[1]

-

Subtle Nuances: Sweet, with mild citrus or green undertones.[1][5]

2.2. Experimental Protocol: Sensory Panel Evaluation

Objective: To qualitatively and quantitatively assess the olfactory profile of this compound.

Materials:

-

This compound sample

-

Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

-

Glass vials with caps

-

Olfactory smelling strips

-

Trained sensory panel (typically 8-15 panelists)

-